The Core Mechanism of HS-1793: An In-depth Technical Guide
The Core Mechanism of HS-1793: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
HS-1793, a synthetic analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with enhanced stability and bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the core mechanism of action of HS-1793, focusing on its molecular targets and cellular effects. The information presented is collated from various preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Induction of Apoptosis via the Mitochondrial Pathway
HS-1793 is a potent inducer of apoptosis in a variety of cancer cell lines. The primary mechanism involves the intrinsic, or mitochondrial, pathway of programmed cell death.
Upon treatment, HS-1793 disrupts the mitochondrial membrane potential (ΔΨm)[1]. This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G)[1][2][3]. The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1][2][3]. The release of AIF and Endo G contributes to caspase-independent apoptosis.
Key Molecular Events in HS-1793-Induced Apoptosis:
-
Disruption of Mitochondrial Membrane Potential: HS-1793 treatment leads to a time-dependent decrease in ΔΨm[1].
-
Release of Pro-Apoptotic Factors: Induces the release of cytochrome c, AIF, and Endo G from the mitochondria[1][2][3].
-
Activation of Caspase-3 and PARP Cleavage: Leads to the activation of caspase-3 and subsequent cleavage of PARP[1][2][3].
-
Alteration of Bcl-2 Family Proteins: HS-1793 can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis[4][5].
Cell Cycle Arrest
In addition to inducing apoptosis, HS-1793 causes cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231) and colon cancer cells (HCT116)[4][5]. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
The mechanism of cell cycle arrest is linked to the modulation of key regulatory proteins. In p53 wild-type cells like MCF-7, HS-1793 induces the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1/CIP1[5]. In contrast, in p53-mutant MDA-MB-231 cells, the apoptosis induction is p53-independent[5].
Inhibition of Angiogenesis
HS-1793 has demonstrated potent anti-angiogenic properties by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
HS-1793 has been shown to downregulate the expression of both HIF-1α and VEGF at the protein and mRNA levels in various cancer cells, including breast and prostate cancer cell lines[6][7]. The inhibitory effect of HS-1793 on HIF-1α is more potent than that of resveratrol[6][7]. The proposed mechanisms for HIF-1α downregulation include the inhibition of the PI3K/Akt signaling pathway and the promotion of HIF-1α protein degradation via the proteasome pathway[2][8].
Stabilization of p53
A key mechanism of action for HS-1793 in lung cancer cells is its ability to stabilize the tumor suppressor protein p53. It achieves this by interfering with the interaction between p53 and its negative regulator, MDM2[7]. This interference leads to an increase in the half-life of the p53 protein, rather than an increase in its mRNA expression, indicating a post-translational mechanism of action[7]. The stabilized p53 can then activate downstream targets involved in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of HS-1793.
Table 1: IC50 Values of HS-1793 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 25 | 48 |
| MDA-MB-231 | Breast Cancer | 50 | 48 |
| FM3A | Murine Breast Cancer | 5 | 48 |
Table 2: Effect of HS-1793 on Apoptosis and Cell Cycle in HCT116 Colon Cancer Cells (50 µM, 24h)
| Parameter | % of Cells |
| Apoptotic Population (Annexin V positive) | ~31.6% |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of HS-1793 (typically ranging from 1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
-
Cell Lysis: Treat cells with HS-1793 for the specified time and concentrations. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HIF-1α, VEGF, p53, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nude Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of female BALB/c nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, HS-1793). Administer HS-1793 (e.g., by intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, CD31, HIF-1α, and VEGF).
Signaling Pathway and Experimental Workflow Diagrams
Caption: HS-1793 multifaceted mechanism of action in cancer cells.
Caption: A typical workflow for Western Blot analysis.
References
- 1. The novel resveratrol analogue HS-1793 induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol analogue, HS-1793, induces apoptotic cell death and cell cycle arrest through downregulation of AKT in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HS-1793, a resveratrol analogue, induces cell cycle arrest and apoptotic cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HS-1793, a resveratrol analogue, downregulates the expression of hypoxia-induced HIF-1 and VEGF and inhibits tumor growth of human breast cancer cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
